molecular formula C9H9N3 B13322913 3-(2-pyridinyl)-3-Azetidinecarbonitrile

3-(2-pyridinyl)-3-Azetidinecarbonitrile

Cat. No.: B13322913
M. Wt: 159.19 g/mol
InChI Key: HTHLNMHKEFZRPB-UHFFFAOYSA-N
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Description

3-(2-pyridinyl)-3-Azetidinecarbonitrile is a heterocyclic organic compound that features a pyridine ring fused to an azetidine ring with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyridinyl)-3-Azetidinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters and the use of catalysts can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-pyridinyl)-3-Azetidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-pyridinyl)-3-Azetidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-pyridinyl)-3-Azetidinecarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-pyridinyl)-3-Azetidinecarbonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-pyridin-2-ylazetidine-3-carbonitrile

InChI

InChI=1S/C9H9N3/c10-5-9(6-11-7-9)8-3-1-2-4-12-8/h1-4,11H,6-7H2

InChI Key

HTHLNMHKEFZRPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C2=CC=CC=N2

Origin of Product

United States

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